



Enantioselective Synthesis of (+)Dihydrotetrabenazine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dihydrotetrabenazine	
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This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-dihydrotetrabenazine, a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). The protocol is based on the asymmetric synthesis reported by Rishel et al., which establishes the key stereocenter via a palladium-catalyzed asymmetric malonate addition.[1]

Introduction

(+)-Dihydrotetrabenazine and its parent compound, tetrabenazine, are crucial for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[2][3] The therapeutic efficacy is primarily attributed to the (+)-enantiomer, highlighting the importance of stereoselective synthesis.[4] This protocol outlines a robust method to obtain (+)-dihydrotetrabenazine in high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (+)-dihydrotetrabenazine.



Step	Product	Starting Material	Yield (%)	Enantiomeri c Excess (ee) (%)	Diastereom eric Ratio (dr)
1	Diisopropyl 2- ((R)-6,7- dimethoxy- 1,2,3,4- tetrahydroiso quinolin-1- yl)malonate	6,7- Dimethoxy- 3,4- dihydroisoqui noline	94	>97	N/A
2	Methyl (R)-2- (6,7- dimethoxy- 1,2,3,4- tetrahydroiso quinolin-1- yl)acetate	Diisopropyl 2- ((R)-6,7- dimethoxy- 1,2,3,4- tetrahydroiso quinolin-1- yl)malonate	85	>97	N/A
3	(R)-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol	Methyl (R)-2- (6,7- dimethoxy- 1,2,3,4- tetrahydroiso quinolin-1- yl)acetate	92	>97	N/A
4	(R)-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetaldehyde	(R)-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol	95	>97	N/A
5	(3R,11bR)-3- Isobutyl-9,10- dimethoxy- 1,3,4,6,7,11b-	(R)-2-(6,7- dimethoxy- 1,2,3,4- tetrahydroiso	46	>97	5:1



hexahydro- 2H- pyrido[2,1- a]isoquinolin- 2-one ((+)- Tetrabenazin e)	quinolin-1- yl)acetaldehy de			
(2R,3R,11bR) -3-lsobutyl- 9,10- dimethoxy- 1,3,4,6,7,11b- hexahydro- 2H- pyrido[2,1- a]isoquinolin- 2-ol ((+)- Dihydrotetrab enazine)	(+)- Tetrabenazin e	90	>97	>20:1

Experimental Protocols

Step 1: Palladium-Catalyzed Asymmetric Malonate Addition

This key step establishes the stereocenter at the C-1 position of the tetrahydroisoquinoline core.

Procedure:

- To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 g, 5.23 mmol) in dichloromethane (20 mL) is added di-tert-butyl dicarbonate (1.25 g, 5.75 mmol).
- The reaction mixture is stirred at room temperature for 1 hour.
- The solvent is removed under reduced pressure to yield the N-Boc protected imine.



- To a separate flask, [Pd(allyl)Cl]₂ (2.5 mol %) and (S)-BINAP (5.5 mol %) are dissolved in dichloromethane and stirred for 30 minutes.
- The N-Boc protected imine and diisopropyl malonate (1.2 eq) are added to the catalyst mixture.
- The reaction is stirred at room temperature for 24 hours.
- The reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford diisopropyl 2-((R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)malonate.

Step 2-4: Conversion to the Key Aldehyde Intermediate

This multi-step sequence transforms the malonate adduct into a crucial aldehyde precursor.

Procedure:

- The malonate from Step 1 is hydrolyzed and decarboxylated using standard procedures to yield the corresponding monoester.
- The resulting methyl ester is reduced to the alcohol using a mild reducing agent such as sodium borohydride in a suitable solvent like methanol.
- The primary alcohol is then oxidized to the aldehyde using a selective oxidizing agent like Dess-Martin periodinane in dichloromethane. Each intermediate is purified by column chromatography.

Step 5: Synthesis of (+)-Tetrabenazine via Cyclization

This step involves the formation of the tetrabenazine core through an intramolecular cyclization.

Procedure:

- The aldehyde from the previous step is reacted with 4-methyl-1-penten-3-one in the presence of a base such as pyrrolidine in a suitable solvent like methanol.
- The reaction mixture is stirred at room temperature for 12 hours.



- The resulting enone intermediate is treated with a strong acid, such as trifluoroacetic acid, to facilitate the deprotection of the Boc group and subsequent intramolecular Michael addition.
- The reaction mixture is neutralized and extracted with an organic solvent.
- The crude product is purified by flash column chromatography to yield (+)-tetrabenazine as a mixture of diastereomers.

Step 6: Diastereoselective Reduction to (+)-Dihydrotetrabenazine

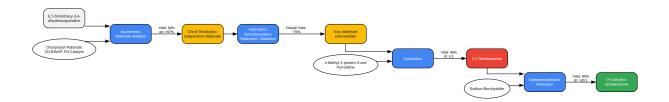
The final step involves the stereoselective reduction of the ketone functionality of (+)-tetrabenazine.

Procedure:

- To a solution of (+)-tetrabenazine (1.0 g, 3.15 mmol) in methanol (20 mL) at 0 °C is added sodium borohydride (0.12 g, 3.15 mmol) portionwise.[5]
- The reaction mixture is stirred at 0 °C for 1 hour.
- The reaction is quenched by the addition of water and the methanol is removed under reduced pressure.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel to afford (+)dihydrotetrabenazine.

Visualizations

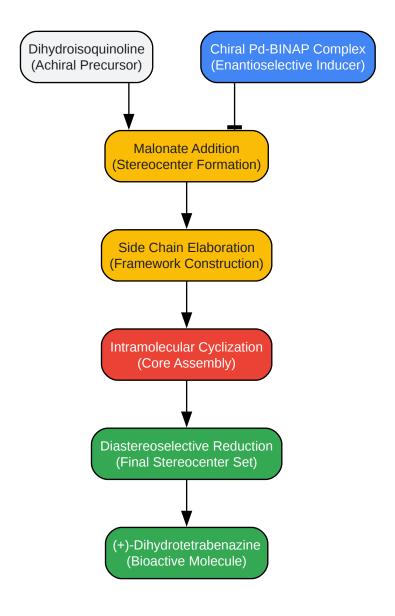




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Caption: Synthetic workflow for (+)-dihydrotetrabenazine.





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